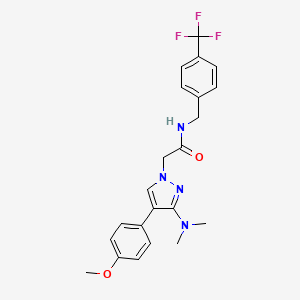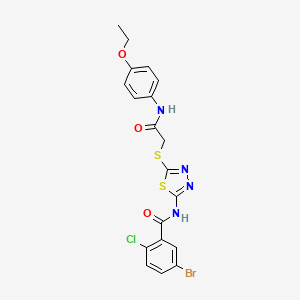
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H24F3N3O3 and its molecular weight is 387.403. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Role in Neuropharmacology and Receptor Antagonism
Compounds with structural similarities have been investigated for their role in neuropharmacology, specifically targeting orexin receptors which modulate feeding, arousal, stress, and drug abuse. For instance, selective antagonism at orexin-1 receptors (OX1R) has been suggested as a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012). This highlights the potential of structurally similar compounds in modulating neural pathways related to addiction and compulsive behavior.
Analgesic Properties
The synthesis and evaluation of piperidine derivatives have demonstrated their potential as extremely potent analgesics. Certain methyl-substituted piperidines have been found to be significantly more potent than morphine, indicating their application in pain management (Van Daele et al., 1976). This suggests that N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide could potentially be explored for its analgesic properties.
Antagonistic Effects on Serotonin Receptors
Research into compounds with piperidine structures has also shown effects on serotonin receptors. For example, studies on WAY-100635 and its effects on 5-HT1A receptor antagonism in neural models provide insights into the modulation of serotonin pathways, which are crucial in treating various psychiatric and neurological disorders (Craven et al., 1994). This area of research could be relevant for investigating the scientific applications of the subject compound in neuropsychopharmacology.
Antimicrobial and Antioxidant Potential
Piperidine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant potential, demonstrating positive efficacy in biological assays. Specifically, certain piperidine-4-one oxime esters have shown promising antioxidant activity and significant antibacterial and antifungal activities against various strains, suggesting the compound could be studied for similar biological properties (Harini et al., 2014).
Propiedades
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O3/c1-27-11-10-24-8-6-13(7-9-24)12-22-16(25)17(26)23-15-4-2-14(3-5-15)18(19,20)21/h2-5,13H,6-12H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBOGCYDYADVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2460978.png)
![N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2460979.png)


![3-(2-methoxyphenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2460982.png)
![2-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2460984.png)



![7-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2460989.png)

![2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2460994.png)